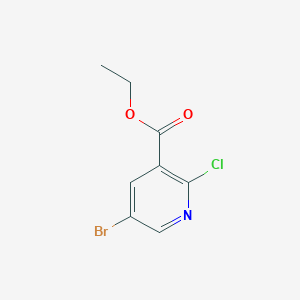

Ethyl 5-bromo-2-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMNMQNTTWFKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-chloronicotinate

This guide provides a comprehensive overview of the synthesis of ethyl 5-bromo-2-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.

Introduction

This compound is a pyridine derivative of significant interest due to its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring bromo, chloro, and ester functional groups on a pyridine ring, offers multiple points for further chemical modification. This versatility makes it a valuable precursor for the development of novel therapeutic agents and crop protection chemicals.[1]

The synthesis route we will explore is the esterification of 5-bromo-2-chloronicotinic acid using ethanol in the presence of thionyl chloride. This method is a variation of the well-established Fischer-Speier esterification and is favored for its efficiency and the ease of purification of the final product.

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as Fischer esterification.[2][3][4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][6] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[3][4][6]

In this specific synthesis, thionyl chloride (SOCl₂) serves a dual purpose. Primarily, it reacts with the 5-bromo-2-chloronicotinic acid to form an intermediate acyl chloride. This acyl chloride is significantly more reactive towards nucleophilic attack by ethanol than the original carboxylic acid. Secondly, the reaction of thionyl chloride with the carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps to drive the reaction to completion.[7] The in-situ generated HCl also acts as a catalyst for the esterification.[8]

The overall reaction can be summarized as follows:

Step 1: Activation of the Carboxylic Acid The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate.

Step 2: Nucleophilic Attack by Ethanol The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.

Step 3: Elimination and Product Formation A chloride ion is eliminated, followed by deprotonation to yield the final ester product, this compound.

Diagram of the Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.[9] Researchers should optimize the conditions based on their specific laboratory setup and scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-chloronicotinic acid | 236.45 | 1 eq. | - |

| Thionyl chloride (SOCl₂) | 118.97 | 2 - 3 eq. | - |

| Ethanol (EtOH) | 46.07 | 20 Vol | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

-

Addition of Reactants: To the flask, add 5-bromo-2-chloronicotinic acid (1 equivalent) and ethanol (20 volumes).

-

Addition of Thionyl Chloride: While stirring the mixture at 0°C, add thionyl chloride (2-3 equivalents) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess ethanol and thionyl chloride.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

5-bromo-2-chloronicotinic acid: May cause skin and eye irritation.[10][11] Avoid inhalation of dust.[10]

-

Thionyl chloride: Is a corrosive and toxic substance that reacts violently with water.[12][13][14] It causes severe skin burns and eye damage and is toxic if inhaled.[12][13][14] Handle with extreme care and avoid any contact with moisture.[12]

-

Ethanol: Is a highly flammable liquid and vapor.[15][16][17] Keep away from heat, sparks, and open flames.[15][17] It can cause serious eye irritation.[15][16][17]

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Conclusion

The synthesis of this compound from 5-bromo-2-chloronicotinic acid via an acid chloride intermediate is a robust and efficient method. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and agrochemical development. The provided protocol serves as a solid foundation, which can be further optimized to meet specific research needs and scales.

References

- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- BYJU'S. (n.d.). Fischer esterification reaction.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet.

- University of the Witwatersrand, Johannesburg. (n.d.). MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH).

- GHS SAFETY DATA SHEET. (2024). ETHANOL, Undenatured.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025). Ethanol - SAFETY DATA SHEET.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethanol.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis.

- Fisher Scientific. (n.d.). 5-Bromo-2-chlorobenzoic acid - SAFETY DATA SHEET.

- Fisher Scientific. (2024). 5-Bromo-2-chloronicotinic acid - SAFETY DATA SHEET.

- Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. safetymanagementkey.com [safetymanagementkey.com]

- 16. gpreinc.com [gpreinc.com]

- 17. chemos.de [chemos.de]

Physical and chemical properties of "Ethyl 5-bromo-2-chloronicotinate"

An In-depth Technical Guide to Ethyl 5-bromo-2-chloronicotinate: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a substituted pyridine derivative, it serves as a versatile synthetic building block. The strategic placement of chloro, bromo, and ethyl ester functionalities on the pyridine core imparts a unique reactivity profile, allowing for selective and diverse chemical transformations. In an era of drug discovery where chlorine-containing molecules represent a substantial portion of FDA-approved pharmaceuticals, understanding the properties of intermediates like this is paramount.[1] This guide, written from the perspective of a senior application scientist, delves into the essential physical, chemical, and safety characteristics of this compound, providing practical insights and protocols for its use in a research setting.

Physicochemical and Structural Characteristics

A foundational understanding of a compound's properties is critical before its inclusion in any synthetic or screening workflow. These data govern decisions related to storage, solvent selection, and reaction conditions.

Key Properties and Identifiers

The fundamental properties of this compound are summarized in the table below. It is common for specialized research chemicals that are not produced on an industrial scale to have limited publicly available data for properties such as melting and boiling points.

| Property | Value | Source(s) |

| CAS Number | 1214332-67-8 | [2][3][4] |

| Molecular Formula | C₈H₇BrClNO₂ | [2][3] |

| Molecular Weight | 264.50 g/mol | [2][3] |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |

| Synonyms | Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2][3] |

| Physical Form | Reported as a liquid | |

| Storage | Store in a dry, dark place under an inert atmosphere. Recommended temperatures range from room temperature to 2-8°C. | [3][4] |

Solubility and Stability Profile

While quantitative solubility data is not extensively published, based on its structure—an ethyl ester of a halogenated aromatic acid—the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its precursor, 5-bromo-2-chloronicotinic acid, is noted to be soluble in methanol.[5]

Stability: The compound is generally stable under recommended storage conditions.[6] However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ester to the corresponding carboxylic acid. Incompatible materials include strong oxidizing agents.[6]

Analytical Characterization: A Self-Validating Approach

Properly identifying and confirming the purity of a starting material is a cornerstone of trustworthy and reproducible research. The following section outlines the expected analytical profile for this compound and provides a standardized protocol for purity assessment.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. For the ethyl group, a quartet signal is expected around 4.4 ppm (for the -OCH₂- protons) coupled to a triplet around 1.4 ppm (for the -CH₃ protons). The pyridine ring will show two distinct aromatic protons. Due to the substitution pattern, these will appear as doublets in the aromatic region (typically 7.5-8.5 ppm), with a small coupling constant characteristic of meta-coupling.

-

¹³C NMR: The carbon spectrum will corroborate the structure. Key expected signals include the ester carbonyl (~164 ppm), carbons of the pyridine ring (120-155 ppm), the methylene of the ethyl group (~62 ppm), and the methyl of the ethyl group (~14 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The most telling feature for this compound is its isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) and bromine isotopes (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%), the molecular ion region will display a characteristic cluster of peaks. The presence of this unique isotopic signature provides unambiguous confirmation of the elemental composition.

Experimental Protocol: HPLC Purity Verification

This protocol is designed as a self-validating system for assessing the purity of this compound.

Objective: To determine the purity of the compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample should yield a single major peak.

Causality and Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities can be effectively separated and detected. The addition of formic acid improves peak shape by ensuring the pyridine nitrogen is protonated. UV detection at 254 nm is effective due to the presence of the aromatic ring.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from its differentiated halogen atoms, which serve as orthogonal handles for functionalization.

Core Reactivity

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitrogen atom and the adjacent ester group. This makes it susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward route to 2-substituted nicotinates.

-

Cross-Coupling Reactions at C5: The bromine atom at the 5-position is an ideal site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The distinct reactivity of the two halogen sites allows for sequential, selective reactions, making this compound a powerful intermediate for creating highly functionalized pyridine derivatives.

Caption: Differentiated reactivity of this compound.

Proposed Synthesis Workflow

A common and logical method for preparing this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid.

Caption: Plausible synthesis via Fischer Esterification.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-bromo-2-chloronicotinic acid.

Materials:

-

5-bromo-2-chloronicotinic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serving as solvent and reagent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser

Methodology:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloronicotinic acid and anhydrous ethanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise while stirring the mixture in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product via flash column chromatography.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.

GHS Hazard Information

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[6]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container as chemical waste.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile that makes it an asset in modern organic synthesis. Its two distinct halogen handles allow for selective and sequential functionalization, opening pathways to complex molecular architectures relevant to drug discovery and agrochemical development. By understanding its physicochemical properties, employing robust analytical validation, and adhering to strict safety protocols, researchers can effectively and safely leverage this versatile building block to advance their scientific objectives.

References

-

This compound | CAS 1214332-67-8 . American Elements.

-

Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 . Sigma-Aldrich.

-

This compound - CAS:1214332-67-8 . Sunway Pharm Ltd.

-

Ethyl 5-bromo-2-chloroisonicotinate | C8H7BrClNO2 | CID 46311265 . PubChem, National Center for Biotechnology Information.

-

1214332-67-8|this compound . BLD Pharm.

-

Safety Data Sheet - 5-Bromo-2-chloronicotinic acid . Fisher Scientific.

-

Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 . PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet - 5-Bromo-2-chloropyrimidine . Fisher Scientific.

-

Safety Data Sheet - Ethyl 2-chloronicotinate . Fisher Scientific.

-

1214332-67-8 | this compound | Bromides . Ambeed.com.

-

1214332-67-8,this compound . AccelaChemBio.

-

Mthis compound . Chem-Impex.

-

Ethyl 5-bromonicotinate, 98% . Thermo Fisher Scientific.

-

5-Bromo-2-chloronicotinic acid | 29241-65-4 . ChemicalBook.

-

Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 . PubChem, National Center for Biotechnology Information.

-

Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum . SpectraBase.

-

CAS NO. 1214332-67-8 | this compound . Arctom.

-

This compound | 1214332-67-8 . Sigma-Aldrich.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health.

-

Process for preparing 5-bromonicotinic acid . Google Patents.

-

Example of benchtop NMR on small organic molecules: Ethyl crotonate . Magritek.

-

1214337-49-1|Ethyl 2-bromo-5-chloronicotinate . BLD Pharm.

-

This compound (CAS No. 1214332-67-8) Suppliers . Chemical Register.

-

CAS 535-11-5: Ethyl 2-bromopropionate . CymitQuimica.

-

Ethyl 2-Chloronicotinate | 1452-94-4 . Tokyo Chemical Industry.

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights . MDPI.

-

5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 . PubChem, National Center for Biotechnology Information.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound - CAS:1214332-67-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1214332-67-8|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-bromo-2-chloronicotinate: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets. Ethyl 5-bromo-2-chloronicotinate has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its unique trifunctional nature—an ester for derivatization, a chloro group for nucleophilic substitution, and a bromo group for cross-coupling reactions—provides chemists with a powerful tool for library synthesis and lead optimization. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

Precise identification and understanding of a compound's physicochemical properties are the foundation of its effective application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1214332-67-8 | [1][2] |

| Molecular Formula | C₈H₇BrClNO₂ | [2] |

| Molecular Weight | 264.50 g/mol | [3] |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |

| Synonyms | Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [3] |

| Appearance | Solid or liquid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis and Manufacturing

The most common and efficient route to this compound is a two-step process starting from the commercially available 2-hydroxynicotinic acid. This process involves the halogenation of the pyridine ring followed by esterification. A reliable protocol is adapted from methodologies reported in peer-reviewed literature, such as the synthesis of precursors for kinase inhibitors.[4]

Step 1: Synthesis of 5-bromo-2-chloronicotinic acid

The initial step involves the conversion of 5-bromo-2-hydroxynicotinic acid to 5-bromo-2-chloronicotinic acid. This is typically achieved through treatment with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a reaction vessel containing 5-bromo-2-hydroxynicotinic acid (1.0 eq), add thionyl chloride (excess, can be used as solvent) and a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 70-80°C) for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding the mixture to ice-water, which will precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chloronicotinic acid.

Step 2: Fischer Esterification to this compound

The resulting carboxylic acid undergoes a classic Fischer esterification to yield the final ethyl ester. This acid-catalyzed reaction with ethanol is an equilibrium process, often driven to completion by using an excess of the alcohol.

Experimental Protocol: [4]

-

Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in an excess of absolute ethanol.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to reflux and maintain for 16 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the mixture and concentrate it in vacuo to remove the excess ethanol.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

If necessary, purify the product via column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions. This orthogonality allows for selective and sequential functionalization, making it a cornerstone reagent for building molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a prime handle for introducing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

1. Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position, a common strategy in the development of kinase inhibitors.[4]

General Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol/water.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) and then heat to 80-120°C until the starting material is consumed.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This introduces a linear alkyne moiety, which can serve as a rigid linker or be further elaborated, for instance, in the synthesis of novel antibacterial agents.[5]

General Protocol:

-

Combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylamine) in a degassed solvent like THF or DMF.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues, concentrate, and purify the product.

3. Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position. This is a key step in synthesizing compounds targeting a wide range of receptors and enzymes.

General Protocol:

-

Charge a flask with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).

-

Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the mixture, quench, and perform a standard aqueous workup followed by purification.

Caption: Key reaction pathways for this compound.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

A practical application of this compound is demonstrated in the synthesis of furopyridine cores, which are prevalent scaffolds in kinase inhibitors. In a reported synthesis, the chloro-group at the C2 position is first displaced by ethyl glycolate via an SₙAr reaction. This is followed by an intramolecular cyclization to form the fused ring system, a key intermediate for further elaboration into potent inhibitors of enzymes like Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2).[4] This example perfectly illustrates the utility of the C2-chloro position as a handle for initial scaffold construction.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended) to prevent degradation.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a combination of stability, well-defined reactivity, and strategic functional handles. Its capacity for selective and sequential modification via nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions makes it an invaluable asset for researchers in drug discovery and development. The ability to rapidly generate diverse libraries of complex, pyridine-based molecules from this single precursor underscores its importance and ensures its continued application in the pursuit of novel therapeutics.

References

- Google Patents. (n.d.). WO2010038081A2 - Heterocyclic derivatives and methods of use thereof.

-

Wells, C. I., et al. (2016). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 59(13), 6499–6511. Available at: [Link]

- Google Patents. (n.d.). CA2929390A1 - Substituted benzamides for treating arthropodes.

-

Googleapis. (n.d.). Patent Application Publication (10) Pub. No.: US 2016/0278379 A1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 104612-36-4,5-Bromo-2-hydroxynicotinic acid. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 1214332-67-8, this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2016174052A1 - Antiparasitic combinations.

-

American Elements. (n.d.). This compound | CAS 1214332-67-8. Retrieved from [Link]

Sources

- 1. 1214332-67-8|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - CAS:1214332-67-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-chloronicotinate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-bromo-2-chloronicotinate (CAS: 1214332-67-8), a substituted pyridine derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in empirical data from structurally analogous compounds to offer a robust and scientifically rigorous characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an ethyl ester at the 3-position. This arrangement of electron-withdrawing halogens and an ester group on the aromatic ring dictates a unique electronic environment, which is reflected in its spectroscopic signatures. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed interpretation based on first principles and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom and the bromine-substituted carbon, leading to a significant downfield shift. It will be split into a doublet by the proton at H-4. |

| ~8.3 | Doublet | 1H | H-4 | The proton at position 4 is coupled to the proton at H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent ester and bromo-substituted carbon. |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will be split into a quartet by the three neighboring methyl protons. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are in a typical alkyl region and will be split into a triplet by the two neighboring methylene protons. |

Rationale from Analogue Data: The predicted chemical shifts are extrapolated from known data for similar structures. For instance, in ethyl nicotinate, the aromatic protons appear between 7.4 and 9.2 ppm.[1][2] The introduction of a chlorine atom at the 2-position, as seen in the ¹H NMR spectrum of ethyl 2-chloronicotinate, and a bromine atom at the 5-position, as indicated by the spectrum of ethyl 5-bromonicotinate, will further deshield the remaining aromatic protons.[3] Specifically, the proton at H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the C-Br bond.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O | The carbonyl carbon of the ester group is expected in the typical downfield region for esters. |

| ~152 | C-2 | The carbon bearing the chlorine atom (C-2) will be significantly downfield due to the electronegativity of chlorine and its position on the pyridine ring. |

| ~155 | C-6 | The carbon adjacent to the nitrogen (C-6) is expected to be highly deshielded. |

| ~142 | C-4 | The chemical shift of this aromatic carbon is influenced by the adjacent ester and bromo-substituted carbon. |

| ~128 | C-3 | The carbon to which the ester group is attached. |

| ~118 | C-5 | The carbon bearing the bromine atom (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect of bromine. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group appears in the typical upfield alkyl region. |

Rationale from Analogue Data: The ¹³C NMR spectrum of ethyl nicotinate shows the ester carbonyl at approximately 165 ppm and the aromatic carbons between 123 and 153 ppm.[1] The introduction of the chloro and bromo substituents will significantly perturb these chemical shifts. The predicted values are based on established substituent effects on aromatic rings.

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation.

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with analyte resonances.

-

Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[6]

-

Data Acquisition : Transfer the filtered solution into a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1730-1715 | C=O stretch | Ester |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1300-1100 | C-O stretch | Ester |

| ~800-700 | C-Cl stretch | Aryl chloride |

| ~600-500 | C-Br stretch | Aryl bromide |

Rationale and Interpretation: The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ethyl ester, typically found around 1720 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The characteristic vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-O stretch of the ester will give a strong signal in the 1300-1100 cm⁻¹ range. The presence of the carbon-halogen bonds will be confirmed by absorptions in the lower frequency region of the spectrum. The IR spectrum of ethyl nicotinate shows a strong ester carbonyl peak at approximately 1723 cm⁻¹ and aromatic bands, which serves as a good baseline for our predictions.[7][8]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid or solid samples.

-

Instrument Setup : Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.[9]

-

Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.[9]

-

Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

-

Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z corresponding to the molecular weight of this compound (C₈H₇BrClNO₂), which is approximately 263 and 265 amu, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. The two major peaks in the molecular ion cluster will be separated by 2 m/z units, with their relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

-

Key Fragmentation Pathways :

-

Loss of the ethoxy group (-OCH₂CH₃) : A significant fragment is expected from the loss of the ethoxy radical, resulting in a fragment ion at m/z 218/220.

-

Loss of ethylene (-C₂H₄) : McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester, followed by the loss of the remaining carboxylic acid group.

-

Loss of the entire ester group : Fragmentation could also involve the loss of the entire -COOCH₂CH₃ group.

-

Rationale from Analogue Data: The mass spectrum of ethyl nicotinate shows a prominent molecular ion peak and fragmentation corresponding to the loss of the ethoxy group. For ethyl 5-bromonicotinate, the mass spectrum clearly shows the isotopic pattern of bromine in the molecular ion peak. The presence of both bromine and chlorine in the target molecule will create a more complex and highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information is invaluable for researchers working with this compound, enabling them to verify its identity, assess its purity, and understand its electronic and structural properties. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a foundational reference for that endeavor.

References

-

PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University College London. Sample Preparation. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

NIST. Ethyl nicotinate. National Institute of Standards and Technology. [Link]

-

mzCloud. Ethyl nicotinate. [Link]

-

Serbian Chemical Society. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

-

PubChem. Ethyl 5-bromopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. Ethyl nicotinate. National Institute of Standards and Technology. [Link]

-

PMC. Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. [Link]

-

Oxford Academic. Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

-

SpectraBase. Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum. [Link]

-

Wikipedia. Electron ionization. [Link]

-

NIST. Ethyl nicotinate. National Institute of Standards and Technology. [Link]

-

NIST. Ethyl 5-bromonicotinate. National Institute of Standards and Technology. [Link]

-

ACS Publications. Journal of Agricultural and Food Chemistry Vol. 71 No. 46. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-(… [ouci.dntb.gov.ua]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Ethyl 2-chloronicotinate(1452-94-4) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-chloronicotinate, 98% | Fisher Scientific [fishersci.ca]

- 6. Ethyl 5-bromonicotinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-2-chloronicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Ethyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, represents a key intermediate in the synthesis of a variety of bioactive molecules. Its solubility profile across a range of common organic solvents is a critical parameter that dictates its handling, reactivity, and purification strategies. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to predict and interpret its solubility.

| Property | Value | Source |

| Chemical Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.5 g/mol | [1][2] |

| Appearance | Off-white powder (predicted based on related compounds) | |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [1] |

| Synonyms | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester; Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [1] |

The structure of this compound, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an ethyl ester group, imparts a moderate polarity to the molecule. The presence of electronegative nitrogen, oxygen, chlorine, and bromine atoms creates dipole moments within the molecule. The ethyl group, on the other hand, contributes a nonpolar character. This balance between polar and nonpolar functionalities will govern its interactions with various solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play for this compound include:

-

Dipole-dipole interactions: Arising from the polar C-Cl, C-Br, C=O, and C-N bonds.

-

London dispersion forces: Present in all molecules, but more significant in the nonpolar ethyl group and the aromatic ring.

-

Potential for hydrogen bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.[6]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted solubility profile for this compound. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess strong dipole moments that can effectively interact with the polar regions of the solute. The absence of hydrogen bond donation from the solvent prevents competition with potential solute-solute interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions and can also hydrogen bond with the nitrogen and oxygen atoms of the solute. The solubility of the related 5-bromo-2-chloronicotinic acid in methanol supports this prediction.[7][8] However, the nonpolar ethyl group may slightly limit solubility compared to more polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the ethyl group and the aromatic ring of the solute via London dispersion forces. The significant polarity of the ester and halogen functionalities will likely limit solubility. Diethyl ether, having a slight dipole moment, may show slightly better solubility than hexane or toluene. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. Their ability to engage in dipole-dipole interactions with the solute makes them good candidates for dissolution. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Chromatographic Analysis (HPLC - preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This gives the solubility in mg/mL or other appropriate units.

-

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.[9][10][11]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][8]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[9][10][11]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of organic chemistry. It is anticipated to exhibit good solubility in polar aprotic and chlorinated solvents, moderate to good solubility in polar protic solvents, and limited solubility in nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide should be followed. A comprehensive understanding of its solubility will undoubtedly facilitate the efficient use of this versatile building block in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

-

Metathesis. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - CAS:1214332-67-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Versatile Heterocyclic Scaffold: A Technical Guide to Ethyl 5-bromo-2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic cores is paramount to the discovery of novel molecular entities with tailored properties. Among the myriad of available building blocks, Ethyl 5-bromo-2-chloronicotinate has emerged as a particularly valuable and versatile scaffold. Its di-halogenated pyridine ring, adorned with an electron-withdrawing ethyl ester group, presents a unique platform for selective and sequential chemical modifications. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 1214332-67-8 |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Toluene |

The presence of two distinct halogen atoms, bromine at the 5-position and chlorine at the 2-position, is the cornerstone of this molecule's utility. The differing bond strengths of C-Br and C-Cl, coupled with the electronic influence of the pyridine nitrogen and the ethyl ester, allows for a high degree of control over its reactivity.

The Landscape of Reactivity: A Multi-faceted Approach to Functionalization

The synthetic potential of this compound is realized through a variety of cross-coupling and substitution reactions. The inherent electronic and steric properties of the molecule dictate the preferred sites of reaction, which can be further modulated by the choice of catalyst, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Site-Selectivity

The differential reactivity of the C-Br and C-Cl bonds is most prominently exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond, being weaker than the C-Cl bond, is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles. This provides a reliable handle for selective functionalization at the 5-position.

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds selectively at the C5-Br position.

Mechanism of Site-Selective Suzuki-Miyaura Coupling

Caption: Site-selective Suzuki-Miyaura coupling at the C5-Br position.

Field-Proven Protocol for Selective Suzuki-Miyaura Coupling:

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)-2-chloronicotinate.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture and Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the desired product.

Expected Outcome: High yield of the C5-arylated product, with the C2-chloro substituent remaining intact for subsequent transformations.

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |

| This compound | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 12 | ~90 |

The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable precursors for further synthetic manipulations. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high selectivity at the C5-Br position.

Field-Proven Protocol for Selective Sonogashira Coupling:

Objective: To synthesize Ethyl 2-chloro-5-(phenylethynyl)nicotinate.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (TEA)

-

THF

Procedure:

-

To a flame-dried Schlenk flask, add this compound.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous THF and degassed triethylamine.

-

Add PdCl₂(PPh₃)₂ and CuI.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature for 8 hours, or until completion as indicated by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite® and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkynylated product.

Expected Outcome: Efficient formation of the C5-alkynylated product.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The selective amination at the C5-Br position of this compound opens avenues to a diverse range of substituted anilino-nicotinates, which are prevalent in pharmacologically active compounds.[1]

Mechanism of Site-Selective Buchwald-Hartwig Amination

Caption: Site-selective Buchwald-Hartwig amination at the C5-Br position.

Field-Proven Protocol for Selective Buchwald-Hartwig Amination:

Objective: To synthesize Ethyl 2-chloro-5-(morpholino)nicotinate.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

NaOtBu (1.4 equiv)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add this compound and a stir bar.

-

Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene and morpholine via syringe.

-

Place the reaction in a preheated oil bath at 100 °C and stir for 18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Expected Outcome: Selective amination at the C5 position.

Nucleophilic Aromatic Substitution (SNA r): Targeting the C2-Position

The 2-chloro substituent of this compound is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the ester group at the 3-position. This provides a complementary strategy to the palladium-catalyzed reactions, allowing for functionalization at the C2 position.

Mechanism of SNA r at the C2-Position

Caption: Nucleophilic aromatic substitution at the C2-chloro position.

Field-Proven Protocol for SNA r with an Amine:

Objective: To synthesize Ethyl 5-bromo-2-(benzylamino)nicotinate.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealed tube, add this compound and DMF.

-

Add benzylamine and seal the tube.

-

Heat the reaction mixture to 120 °C for 24 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography.

Expected Outcome: Substitution of the chloro group at the C2 position with the amine nucleophile.

Sequential Functionalization: A Strategy for Complex Molecule Synthesis

The true power of this compound lies in the ability to perform sequential reactions, leveraging the orthogonal reactivity of the two halogen atoms. A typical strategy involves an initial palladium-catalyzed cross-coupling at the more reactive C5-Br position, followed by a nucleophilic aromatic substitution at the C2-Cl position. This two-step approach allows for the controlled and predictable construction of highly substituted pyridine derivatives.

Illustrative Sequential Functionalization Workflow

Caption: A general workflow for the sequential functionalization of this compound.

Conclusion: A Gateway to Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent site-selectivity provides a robust and predictable platform for the synthesis of a wide array of complex, functionalized nicotinates. By understanding and applying the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can unlock the full potential of this versatile building block, accelerating the discovery and development of new pharmaceuticals and advanced materials. The protocols and insights presented in this guide are intended to serve as a practical resource, enabling scientists to confidently incorporate this compound into their synthetic strategies and push the boundaries of chemical innovation.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

Sources

An In-depth Technical Guide to the Reactivity of Ethyl 5-bromo-2-chloronicotinate for Pharmaceutical and Agrochemical Synthesis

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, forming the core of numerous therapeutic agents and biologically active molecules. Ethyl 5-bromo-2-chloronicotinate, a dihalogenated pyridine derivative, represents a versatile and strategically valuable building block for synthetic chemists. Its unique arrangement of substituents—a reactive bromo group, a less reactive chloro group, and an activating ethyl ester—offers a platform for controlled, sequential, and diverse chemical modifications.

The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds, coupled with the electronic influence of the nicotinate moiety, allow for a high degree of regioselectivity in a variety of cross-coupling and substitution reactions. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into the principles that govern its transformations and providing practical guidance for its application in the synthesis of complex molecular architectures. For researchers and scientists in drug development, understanding the nuanced reactivity of this scaffold is key to unlocking its potential in creating novel chemical entities with tailored biological functions. The derivatives of the closely related 5-bromo-2-chloronicotinic acid have been identified as crucial intermediates in the synthesis of pharmaceuticals targeting conditions like cancer and inflammatory diseases, as well as in the development of advanced agrochemicals[1].

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of its molecular structure. The pyridine ring is inherently electron-deficient, which influences the reactivity of its substituents. This effect is further modulated by the presence of two halogen atoms and an ethyl ester group.

-

C-Br Bond at C5: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more susceptible to oxidative addition, which is often the rate-limiting step. This makes the C5 position the primary site for initial functionalization.

-

C-Cl Bond at C2: The carbon-chlorine bond is stronger and less reactive in typical palladium-catalyzed cross-coupling conditions. However, its position at C2, adjacent to the ring nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing inductive and mesomeric effects of the nitrogen atom.

-

Ethyl Ester at C3: The ethyl carboxylate group is an electron-withdrawing group, which further decreases the electron density of the pyridine ring. This electronic pull enhances the electrophilicity of the ring carbons, particularly the C2 and C6 positions, making the C2-chloro group even more susceptible to nucleophilic attack.

This unique electronic and steric arrangement allows for a predictable and sequential approach to molecular elaboration, as will be detailed in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the differential reactivity of the two halogen atoms providing a handle for selective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis[2]. In the case of this compound, the reaction can be directed with high selectivity to the C5 position.

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of ligand is critical for tuning the reactivity and stability of the catalyst. For coupling with aryl bromides, common phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like those from the Buchwald and Hartwig groups can be effective.

-

Base: A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the organoboron species for transmetalation to the palladium center. The choice of base can influence the reaction rate and the tolerance of other functional groups.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

| Arylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 |